4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride
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Overview
Description
4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride is a compound that features a trifluoromethyl group and a cyclopropyl group attached to a pyrazole ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the trifluoromethyl and cyclopropyl groups. The final step involves the coupling of the pyrazole derivative with aniline under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aniline moiety.
Scientific Research Applications
4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropyl group contributes to the compound’s stability and binding affinity to its targets. The pyrazole ring plays a crucial role in the compound’s overall bioactivity by facilitating interactions with key amino acid residues in the target proteins.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: A related compound with a trifluoromethyl group attached to an aniline moiety.
Cyclopropylamine: A compound featuring a cyclopropyl group attached to an amine.
Pyrazole derivatives: Various pyrazole-based compounds with different substituents.
Uniqueness
4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride is unique due to the combination of its trifluoromethyl, cyclopropyl, and pyrazole groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development in various scientific fields.
Properties
IUPAC Name |
4-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3.ClH/c14-13(15,16)12-7-11(8-1-2-8)19(18-12)10-5-3-9(17)4-6-10;/h3-8H,1-2,17H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBNUWAGKIQVAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2C3=CC=C(C=C3)N)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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